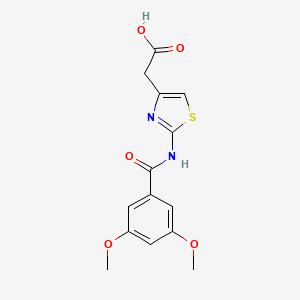

2-(2-(3,5-Dimethoxybenzamido)thiazol-4-yl)acetic acid

描述

属性

IUPAC Name |

2-[2-[(3,5-dimethoxybenzoyl)amino]-1,3-thiazol-4-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5S/c1-20-10-3-8(4-11(6-10)21-2)13(19)16-14-15-9(7-22-14)5-12(17)18/h3-4,6-7H,5H2,1-2H3,(H,17,18)(H,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNZPIYLPDMXKLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3,5-Dimethoxybenzamido)thiazol-4-yl)acetic acid typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone. For instance, 2-aminothiazole can be synthesized from thiourea and α-bromoacetophenone under basic conditions.

Attachment of the 3,5-Dimethoxybenzamido Group: The 3,5-dimethoxybenzamido group can be introduced via an amide coupling reaction. This involves reacting 3,5-dimethoxybenzoic acid with the thiazole derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Introduction of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the acetic acid moiety, potentially converting it to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the benzamido group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alcohol derivatives

Substitution: Halogenated or nucleophile-substituted derivatives

科学研究应用

Medicinal Chemistry Applications

Pharmacological Studies

- Mechanism of Action :

- In Vivo Studies :

Biological Research Applications

-

Structure-Activity Relationship Studies :

- The compound serves as a valuable tool in structure-activity relationship (SAR) studies aimed at optimizing the efficacy and selectivity of P-glycoprotein inhibitors. By modifying various functional groups on the thiazole ring or the benzamide moiety, researchers can evaluate the impact on biological activity .

- Synthesis of Novel Compounds :

Case Studies and Research Findings

作用机制

The mechanism of action of 2-(2-(3,5-Dimethoxybenzamido)thiazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring and the benzamido group are key structural features that enable the compound to bind to active sites of enzymes, thereby inhibiting their activity. This can lead to the modulation of various biochemical pathways, ultimately resulting in the desired therapeutic effects.

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between 2-(2-(3,5-Dimethoxybenzamido)thiazol-4-yl)acetic acid and related thiazolyl-acetic acid derivatives.

Table 1: Comparative Analysis of Thiazolyl-Acetic Acid Derivatives

Structural and Functional Insights

Substituent Effects on Target Binding The 3,5-dimethoxybenzamido group in the target compound and compound 9a enhances solubility compared to hydrophobic groups like the 4-(trifluoromethyl)phenylamino in Activator-3. However, the trifluoromethyl group in Activator-3 improves metabolic stability and AMPK binding affinity due to its electron-withdrawing properties . Hydroxamic acid in compound 9a is a hallmark of HDAC inhibitors, enabling zinc chelation in enzyme active sites. Its absence in the target compound suggests divergent mechanisms (e.g., kinase or GPCR modulation) .

Positional Influence of Acetic Acid

- The target compound’s acetic acid is directly attached to the thiazole (position 4), whereas 2-{4-[(4-methylthiazole-5-)amido]phenyl}acetic acid positions the acetic acid on a phenyl ring. This difference may alter conformational flexibility and target accessibility .

Biological Activity Trends AMPK Activation: Activator-3’s potency highlights the importance of electron-deficient aromatic substituents (e.g., CF3) in AMPK activation, contrasting with the electron-rich dimethoxy groups in the target compound . HDAC Inhibition: Compound 9a’s hydroxamic acid and phenyl substituents demonstrate how minor structural changes (e.g., replacing acetic acid with hydroxamic acid) shift activity toward epigenetic regulation .

生物活性

2-(2-(3,5-Dimethoxybenzamido)thiazol-4-yl)acetic acid is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C14H14N2O6S

- Molecular Weight : 338.34 g/mol

- CAS Number : 877997-99-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:

- Acetylcholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase, thus enhancing cholinergic neurotransmission, which may improve conditions like gastric motility dysfunction .

- P-glycoprotein Modulation : Research indicates that thiazole derivatives can modulate P-glycoprotein (P-gp), a crucial transporter involved in drug efflux and resistance. Compounds that stimulate ATPase activity in P-gp can enhance drug accumulation in resistant cancer cells .

Biological Activity Overview

The compound exhibits several biological activities, including:

- Antitumor Activity : Analogues have demonstrated the ability to reverse drug resistance in cancer cells by increasing intracellular concentrations of chemotherapeutic agents like paclitaxel and doxorubicin .

- Anti-inflammatory Effects : Thiazole derivatives are noted for their anti-inflammatory properties, potentially through inhibition of cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis .

Table 1: Summary of Biological Activities

Case Study 1: Antitumor Efficacy

A study investigated the effects of a thiazole derivative similar to this compound on drug-resistant cancer cell lines. The compound was found to significantly increase the sensitivity of SW620/Ad300 cells to chemotherapeutics by enhancing intracellular drug concentrations .

Case Study 2: Anti-inflammatory Potential

In an experimental model of inflammation, the compound was evaluated for its ability to reduce edema and inflammatory markers. Results indicated a marked decrease in paw thickness and TNF-α levels, suggesting its potential as an anti-inflammatory agent without significant gastrointestinal side effects .

常见问题

Q. What are the recommended synthetic routes for 2-(2-(3,5-Dimethoxybenzamido)thiazol-4-yl)acetic acid, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones.

- Step 2 : Introduction of the 3,5-dimethoxybenzamido group via amide coupling (e.g., using EDC/HOBt or DCC as coupling agents).

- Step 3 : Acetic acid functionalization at the thiazole C4 position through alkylation or nucleophilic substitution.

Q. Optimization strategies :

- Use polar aprotic solvents (e.g., DMF, DMSO) for improved solubility of intermediates.

- Catalytic amounts of bases (e.g., NaHCO₃) enhance coupling efficiency .

- Monitor reaction progress via TLC or HPLC to minimize side products.

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of substituents on the thiazole ring and amide linkage .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, especially for distinguishing regioisomers .

- Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O stretch of the amide at ~1650 cm⁻¹) .

Q. What are the primary biological targets or activities reported for this compound?

- Antimicrobial activity : Demonstrated against Gram-positive bacteria (e.g., S. aureus) via inhibition of cell wall synthesis enzymes .

- Anticancer potential : Preliminary studies suggest apoptosis induction in cancer cell lines, possibly through topoisomerase inhibition .

- Metabolic modulation : Structural analogs activate AMPK, a key regulator of energy homeostasis .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity, and what methodologies support SAR studies?

- Substitution patterns :

- Thiazole C2 position : Electron-withdrawing groups (e.g., -NO₂) improve antimicrobial potency.

- Benzamido methoxy groups : 3,5-Dimethoxy configuration enhances membrane permeability compared to mono-substituted analogs .

Q. Methodologies :

Q. Table 1: Structure-Activity Relationship (SAR) Trends

| Modification Site | Functional Group | Observed Effect | Reference |

|---|---|---|---|

| Thiazole C2 | -NHCOCH₃ | Reduced solubility, increased cytotoxicity | |

| Benzamido ring | 3,5-diOCH₃ | Enhanced antimicrobial activity | |

| Acetic acid moiety | Esterification | Improved metabolic stability |

Q. How should researchers address contradictory data in bioactivity studies (e.g., varying IC₅₀ values across assays)?

Q. Resolution strategies :

- Standardize protocols (e.g., CLSI guidelines for antimicrobial assays) .

- Validate purity via HPLC (>95%) and quantify degradation products under assay conditions .

Q. What in vivo models are suitable for preclinical evaluation, and what pharmacokinetic challenges exist?

- Models :

- Murine infection models : For antimicrobial efficacy (e.g., thigh infection model with S. aureus) .

- Xenograft tumors : Evaluate anticancer activity in immunocompromised mice .

Q. Pharmacokinetic challenges :

- Low oral bioavailability : Due to poor solubility and first-pass metabolism.

- Solutions : Prodrug strategies (e.g., esterification of the acetic acid group) or nanoformulation .

Methodological Guidance

Q. How can computational tools streamline the design of derivatives with improved target selectivity?

Q. What experimental controls are essential for validating mechanism-of-action hypotheses?

- Negative controls : Use structurally similar but inactive analogs (e.g., 3-methoxy instead of 3,5-dimethoxy) .

- Knockout models : CRISPR-edited cell lines (e.g., AMPKα1/α2 KO) to confirm target engagement .

Data Contradiction Analysis

Q. How to reconcile discrepancies between in vitro and in vivo efficacy data?

- Key factors :

- Protein binding : Serum albumin binding reduces free drug concentration in vivo.

- Metabolic clearance : Cytochrome P450-mediated oxidation of the thiazole ring .

- Mitigation : Conduct parallel in vitro assays with serum-containing media and in vivo PK/PD modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。